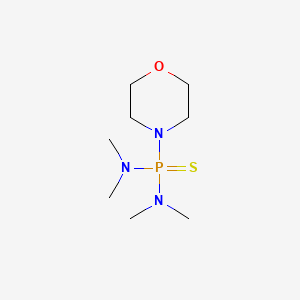
N,N,N',N'-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is a chemical compound known for its unique structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide typically involves the reaction of morpholine with tetramethylphosphonothioic diamide under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and pressure conditions are carefully monitored to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide involves large-scale reactors where the reactants are mixed and allowed to react under optimized conditions. The process is designed to maximize yield and minimize waste, making it economically viable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms.
Substitution: The compound can participate in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different phosphonothioic acid derivatives, while reduction can produce various amine derivatives.
Scientific Research Applications
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemicals and materials.
Mechanism of Action
The mechanism by which N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide exerts its effects involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, altering their activity and leading to various biochemical effects. The exact pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
N,N,N’,N’-Tetramethyl-p-phenylenediamine dihydrochloride: Known for its use as a redox mediator in microbiology.
Tetramethylazodicarboxamide: Used in biochemistry for oxidation of thiols in proteins to disulfides.
Uniqueness
N,N,N’,N’-Tetramethyl-P-morpholin-4-ylphosphonothioic diamide is unique due to its specific structure, which imparts distinct reactivity and properties
Properties
CAS No. |
50822-48-5 |
|---|---|
Molecular Formula |
C8H20N3OPS |
Molecular Weight |
237.31 g/mol |
IUPAC Name |
N-[dimethylamino(morpholin-4-yl)phosphinothioyl]-N-methylmethanamine |
InChI |
InChI=1S/C8H20N3OPS/c1-9(2)13(14,10(3)4)11-5-7-12-8-6-11/h5-8H2,1-4H3 |
InChI Key |
YNZQUAOYCOCVOP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)P(=S)(N1CCOCC1)N(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


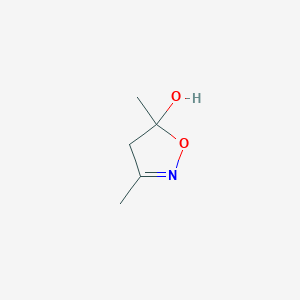
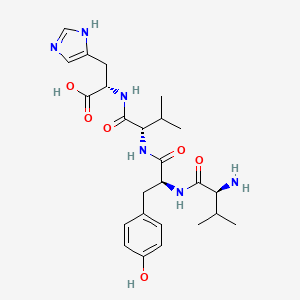
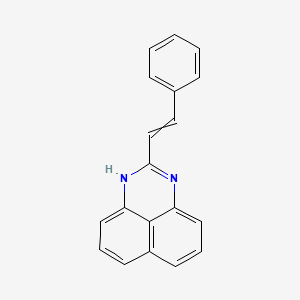
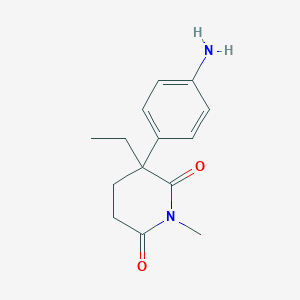
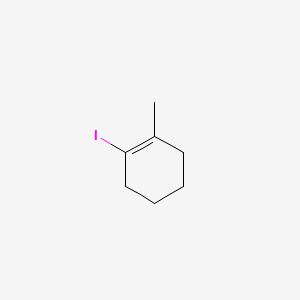
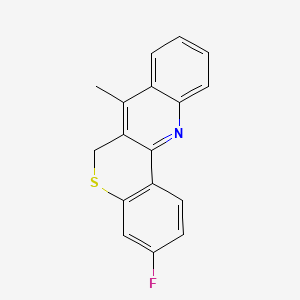
![2-{[(1-Butoxy-3-chloropropan-2-YL)oxy]methyl}oxirane](/img/structure/B14653450.png)
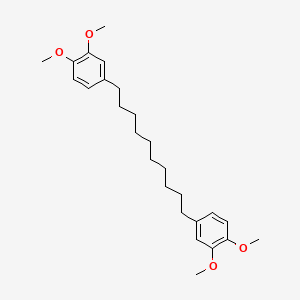
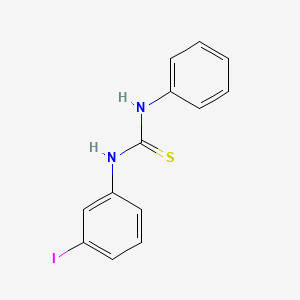

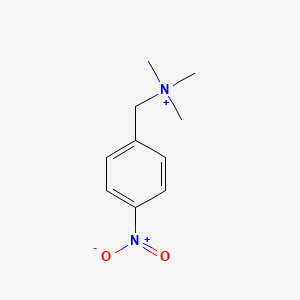
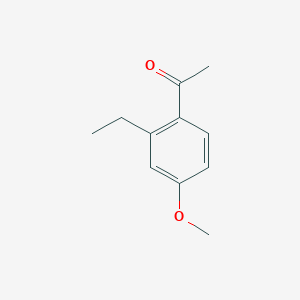
![(E)-1-(4-Fluorophenyl)-N-[4'-(octyloxy)[1,1'-biphenyl]-4-yl]methanimine](/img/structure/B14653482.png)
![(E,E)-N,N'-(Dodecane-1,12-diyl)bis[1-(pyridin-2-yl)methanimine]](/img/structure/B14653485.png)
